

An In-depth Technical Guide to IR 754 Carboxylic Acid

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Compound of Interest

Compound Name: *IR 754 Carboxylic Acid*

Cat. No.: *B15551793*

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Core Concepts of IR 754 Carboxylic Acid

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine class.^{[1][2]} Its chemical structure, featuring a carboxylic acid functional group, allows for its conjugation to various biomolecules, making it a valuable tool in biomedical research and drug development.^[2] The dye's absorption and emission properties fall within the NIR window (700-900 nm), a range where biological tissues exhibit minimal autofluorescence and light scattering, enabling deep-tissue imaging with a high signal-to-noise ratio.

Chemical Identity:

Property	Value
Chemical Name	2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-Indolium Iodide[3]
Synonyms	IR 754 Carboxylic Acid, 2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium Iodide[3]
CAS Number	2311980-68-2[2]
Molecular Formula	C ₃₀ H ₃₃ IN ₂ O ₂ [4]
Molecular Weight	580.51 g/mol [4]

Physicochemical and Spectroscopic Properties

The defining characteristics of **IR 754 Carboxylic Acid** lie in its interaction with light. While specific quantitative data for molar extinction coefficient and quantum yield are not readily available in the public domain, typical values for structurally similar heptamethine cyanine dyes can be referenced as an estimation.

Spectroscopic Data:

Parameter	Value	Solvent
Maximum Absorption (λ_{max})	745 - 750 nm[3]	Methanol
Molar Extinction Coefficient (ϵ)	Data not available	-
Fluorescence Emission (λ_{em})	Data not available	-
Quantum Yield (Φ)	Data not available	-

Note: The molar extinction coefficient and quantum yield are critical parameters for quantitative fluorescence studies. It is highly recommended that these values be experimentally determined for **IR 754 Carboxylic Acid** in the desired solvent system.

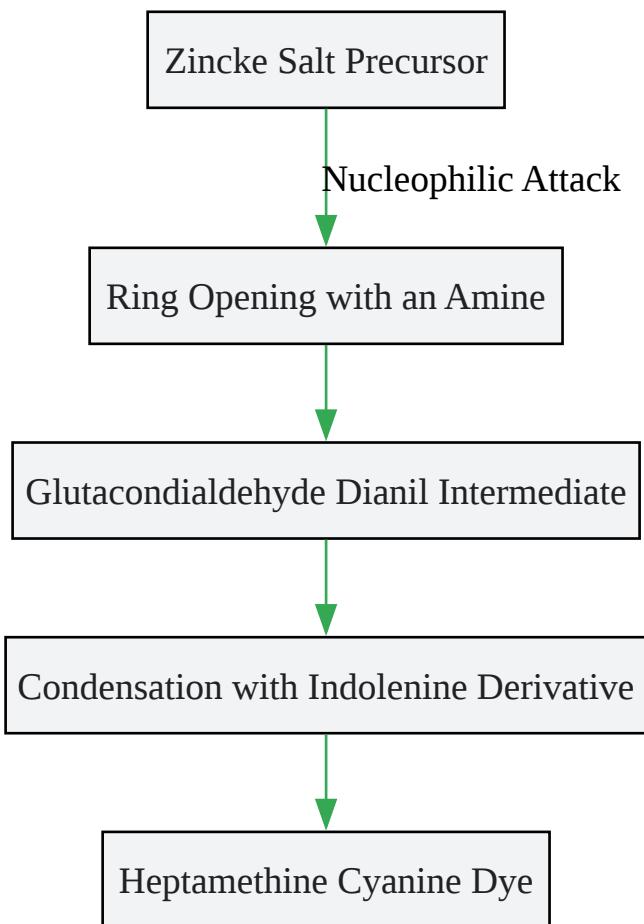
Experimental Protocols

Synthesis of IR 754 Carboxylic Acid

A reported method for the synthesis of substituted heptamethine cyanine dyes involves the ring opening of Zincke salts.^[5] While the detailed, step-by-step protocol for **IR 754 Carboxylic Acid** is described in Štačková et al., J. Am. Chem. Soc. 2019, 141, 7155–7162, the full text is not publicly available.^{[1][5]} The general principle of this synthetic approach is outlined below.

General Synthetic Workflow:

Synthesis of Heptamethine Cyanine Dyes via Zincke Salt Ring Opening



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Caption: General synthetic scheme for heptamethine cyanine dyes.

Bioconjugation via EDC/NHS Chemistry

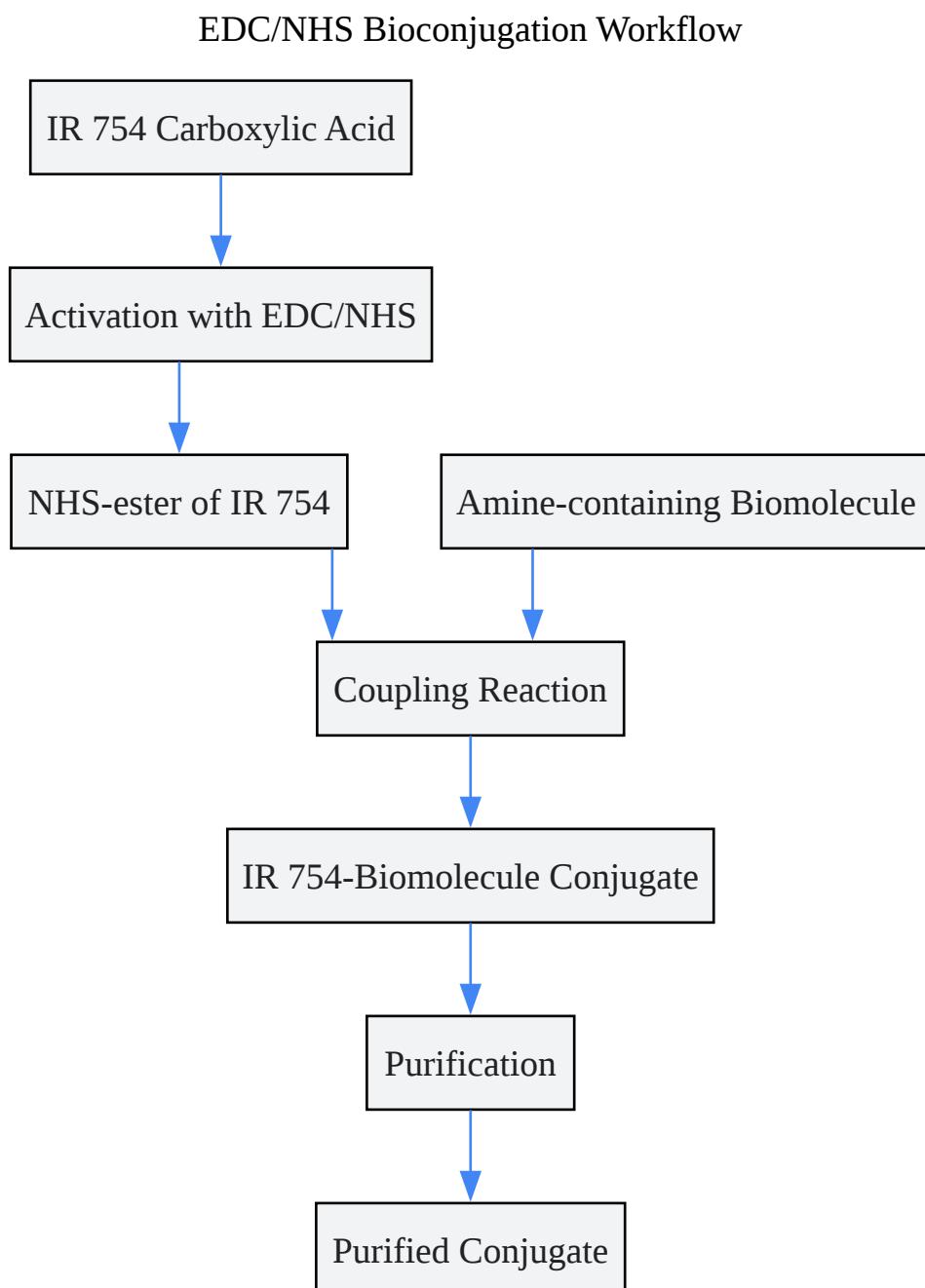
The carboxylic acid moiety of IR 754 allows for its covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies using carbodiimide chemistry. A common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]

Two-Step EDC/Sulfo-NHS Coupling Protocol:

- Activation of **IR 754 Carboxylic Acid**:
 - Dissolve **IR 754 Carboxylic Acid** in an appropriate amine-free buffer (e.g., 50 mM MES, pH 6.0).
 - Prepare fresh solutions of EDC and Sulfo-NHS in the same activation buffer.
 - Add the EDC and Sulfo-NHS solutions to the dye solution. A typical starting point is a molar excess of EDC and Sulfo-NHS relative to the dye.
 - Incubate the mixture at room temperature for 15-30 minutes with gentle mixing. This reaction forms a more stable amine-reactive NHS ester.
- Conjugation to the Biomolecule:
 - Dissolve the amine-containing biomolecule in a suitable coupling buffer (e.g., PBS, pH 7.2-8.5).
 - Add the activated **IR 754 Carboxylic Acid** solution to the biomolecule solution.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching and Purification:
 - Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to block any unreacted NHS esters.

- Purify the conjugate to remove excess dye and reagents using size-exclusion chromatography or dialysis.

Bioconjugation Workflow:



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Caption: Workflow for EDC/NHS-mediated bioconjugation.

Cell Staining Protocol (General)

While a specific protocol for **IR 754 Carboxylic Acid** is not available, a general procedure for staining cells with fluorescent dyes can be adapted. Optimization of dye concentration and incubation time is crucial.

- Cell Preparation: Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
- Dye Preparation: Prepare a stock solution of **IR 754 Carboxylic Acid** in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in cell culture medium or a suitable buffer (e.g., PBS).
- Staining: Remove the culture medium from the cells and wash with PBS. Add the diluted dye solution to the cells and incubate for a specified time (e.g., 15-60 minutes) at 37°C, protected from light.
- Washing: Remove the staining solution and wash the cells several times with PBS to remove unbound dye.
- Imaging: Mount the coverslips or image the dishes using a fluorescence microscope equipped with appropriate filters for the near-infrared region.

Biological Applications and Cellular Uptake

Heptamethine cyanine dyes, including those structurally similar to **IR 754 Carboxylic Acid**, have shown promise in cancer imaging due to their preferential accumulation in tumor cells.^[8] ^[9]

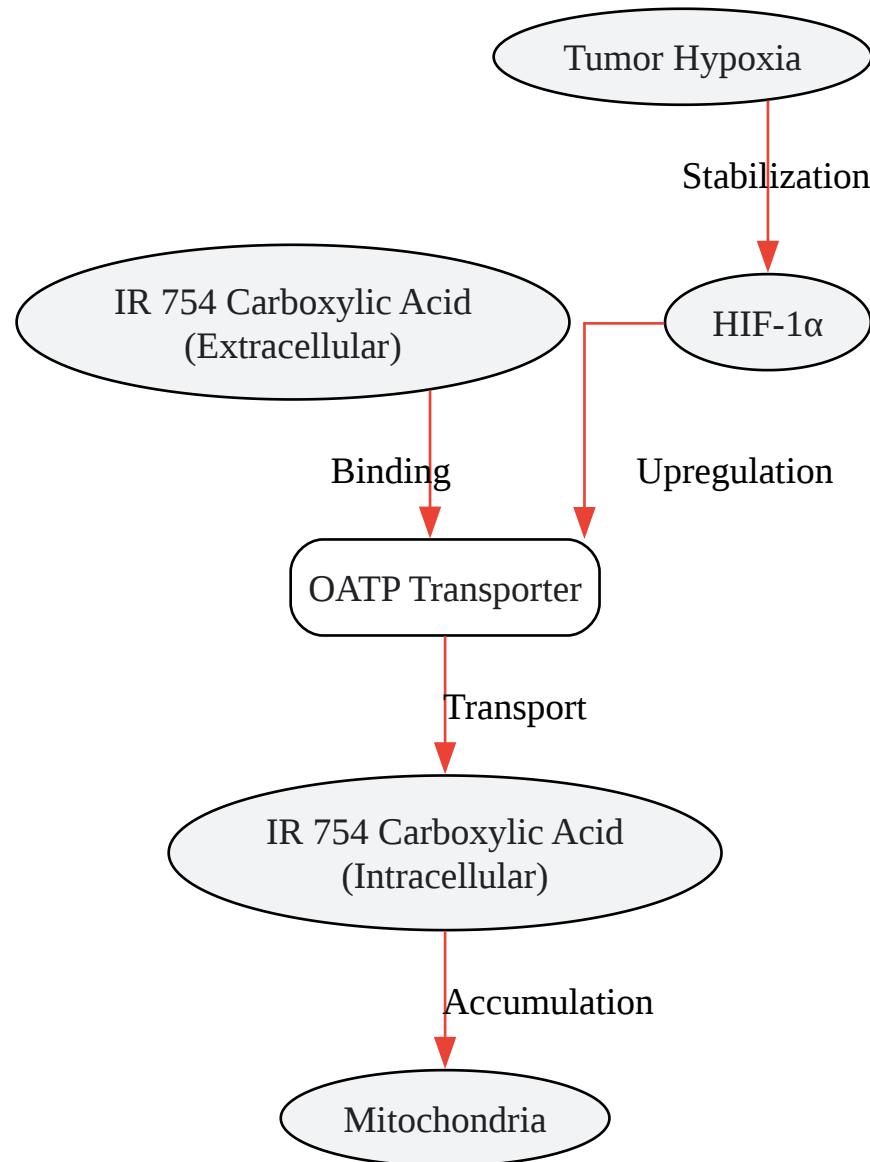
Proposed Cellular Uptake Mechanism

The selective uptake of these dyes into cancer cells is thought to be a multi-factorial process. A key proposed mechanism involves organic anion-transporting polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.^[8] Tumor hypoxia, which can upregulate the expression of hypoxia-inducible factor 1-alpha (HIF-1 α), may in turn increase the expression of OATPs, further enhancing dye uptake.^[10] Additionally, the increased

mitochondrial membrane potential in many cancer cells may contribute to the retention of these cationic dyes within the mitochondria.[9]

Cellular Uptake Pathway:

Proposed Cellular Uptake of Heptamethine Cyanine Dyes



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Caption: Proposed mechanism for selective tumor cell uptake.

Conclusion

IR 754 Carboxylic Acid is a promising near-infrared fluorescent probe with significant potential for applications in drug development and biomedical research. Its carboxylic acid functionality enables straightforward conjugation to a wide range of biomolecules, facilitating the development of targeted imaging agents and drug delivery systems. Further research to fully characterize its photophysical properties and optimize experimental protocols will undoubtedly expand its utility in advancing our understanding and treatment of diseases.

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